Synthesis and Purification of Sulfaquinoxaline-d4: An In-depth Technical Guide
Synthesis and Purification of Sulfaquinoxaline-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Sulfaquinoxaline-d4. Sulfaquinoxaline-d4 is the deuterated form of Sulfaquinoxaline, an antimicrobial agent used in veterinary medicine.[1] The incorporation of deuterium isotopes into drug molecules is a common strategy in drug development to study pharmacokinetic and metabolic profiles.[2] This document outlines a proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and methods for characterization.
Overview of Sulfaquinoxaline-d4
Sulfaquinoxaline-d4 is specifically 4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide. The deuterium atoms are located on the phenyl ring of the sulfanilamide moiety.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈D₄N₄O₂S | [2] |
| Molecular Weight | 304.36 g/mol | [2] |
| CAS Number | 1329652-02-9 | [3] |
| Appearance | Light yellow to brownish yellow crystalline powder | [4] |
| Solubility | Practically insoluble in water, ethanol, or acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions. | [4][5] |
Proposed Synthesis of Sulfaquinoxaline-d4
The proposed synthesis involves two main stages:
-
Synthesis of 4-acetamidobenzenesulfonyl chloride-d4 from aniline-d5.
-
Condensation of 4-acetamidobenzenesulfonyl chloride-d4 with 2-aminoquinoxaline, followed by deacetylation to yield Sulfaquinoxaline-d4.
Synthesis Pathway
Caption: Proposed synthesis pathway for Sulfaquinoxaline-d4.
Experimental Protocol: Synthesis
Step 1: Synthesis of Acetanilide-d5
-
To a stirred solution of aniline-d5 (1.0 eq) in pyridine (2.0 eq), slowly add acetic anhydride (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain Acetanilide-d5.
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4
-
Add Acetanilide-d5 (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.
-
After the addition is complete, heat the mixture to 60-70 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Filter the solid product, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride-d4.
Step 3: Synthesis of N-acetyl-Sulfaquinoxaline-d4
-
Dissolve 2-aminoquinoxaline (1.0 eq) and 4-acetamidobenzenesulfonyl chloride-d4 (1.05 eq) in pyridine.
-
Heat the reaction mixture at 100 °C for 4 hours.
-
Cool the mixture and pour it into dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 4: Synthesis of Sulfaquinoxaline-d4 (Deacetylation)
-
Suspend the N-acetyl-Sulfaquinoxaline-d4 in a solution of sodium hydroxide (2M).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and neutralize with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude Sulfaquinoxaline-d4.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| Aniline-d5 | 98.18 | 1.0 |
| Acetic anhydride | 102.09 | 1.1 |
| Pyridine | 79.10 | As solvent |
| Chlorosulfonic acid | 116.52 | 5.0 |
| 2-Aminoquinoxaline | 145.16 | 1.0 |
| Sodium hydroxide | 40.00 | In excess |
| Acetic acid | 60.05 | For neutralization |
Table 1: Stoichiometry of reactants and reagents for the proposed synthesis of Sulfaquinoxaline-d4.
Purification of Sulfaquinoxaline-d4
Purification of the crude Sulfaquinoxaline-d4 is crucial to remove any unreacted starting materials, by-products, and other impurities. The common methods for the purification of sulfonamides are recrystallization and chromatography.
Purification Workflow
Caption: General workflow for the purification of Sulfaquinoxaline-d4.
Experimental Protocol: Purification
Method 1: Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[6] For sulfonamides, alcohols or aqueous alcohol mixtures are often effective.[7]
-
Dissolve the crude Sulfaquinoxaline-d4 in a minimal amount of hot ethanol (95%).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Condition |
| Solvent | Ethanol (95%) or Isopropanol/Water (70:30) |
| Temperature | Dissolution at boiling point, crystallization at 0-5 °C |
| Expected Yield | 70-90% (after recrystallization) |
| Expected Purity | >95% |
Table 2: Typical conditions for the recrystallization of Sulfaquinoxaline-d4.
Method 2: High-Performance Liquid Chromatography (HPLC)
For achieving high purity, especially for use as an analytical standard, preparative HPLC is recommended.[8]
-
Dissolve the crude or recrystallized Sulfaquinoxaline-d4 in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto a preparative reverse-phase C18 column.
-
Elute the compound using a gradient of acetonitrile and water, with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Sulfaquinoxaline-d4.
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical scale separation |
| Detection | UV at 254 nm or 270 nm |
| Expected Purity | ≥98% |
Table 3: Typical conditions for the HPLC purification of Sulfaquinoxaline-d4.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence of signals in the aromatic region corresponding to the deuterated positions on the aniline ring. ¹³C and ²H NMR can further confirm the positions of deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of 304.36 g/mol and the isotopic enrichment.[3]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical HPLC, ideally showing a single peak with a purity of ≥98%.[8]
Conclusion
This technical guide provides a detailed, albeit proposed, methodology for the synthesis and purification of Sulfaquinoxaline-d4. The synthesis is based on established organic chemistry principles, utilizing a deuterated starting material to introduce the isotopic labels. The purification methods described, recrystallization and preparative HPLC, are standard techniques for obtaining high-purity sulfonamides. Researchers and scientists in drug development can use this guide as a foundation for the preparation of Sulfaquinoxaline-d4 for use in metabolic and pharmacokinetic studies. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve desired yields and purity.
References
- 1. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Sulfaquinoxaline-d4 | TRC-S689037-10MG | LGC Standards [lgcstandards.com]
- 4. famic.go.jp [famic.go.jp]
- 5. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]
